molecular formula C11H19N3S B13480328 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine

3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine

Cat. No.: B13480328
M. Wt: 225.36 g/mol
InChI Key: ZGGBOVXSOJOKKA-UHFFFAOYSA-N
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Description

3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine is a 6-membered heterocyclic compound featuring a piperidine core substituted with a 4-methylthiazole moiety at the N1 position and a methyl group at the C3 position.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C11H19N3S/c1-8-5-14(4-3-10(8)12)6-11-9(2)13-7-15-11/h7-8,10H,3-6,12H2,1-2H3

InChI Key

ZGGBOVXSOJOKKA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1N)CC2=C(N=CS2)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiazole-containing compounds. One common synthetic route includes the alkylation of piperidine with a thiazole derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its piperidine core, thiazole substituent, and amine functionality. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison of Piperidine and Related Heterocycles
Compound Name (Source) Core Structure Key Substituents Molecular Formula Notable Features
3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine Piperidine - 4-Methylthiazol-5-ylmethyl at N1
- 3-Methyl group
- 4-Amine
C${11}$H${19}$N$_3$S Sulfur-containing thiazole enhances lipophilicity; amine group increases basicity.
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Piperidine - Pyrazole-methyl at N1
- Cyclopropyl and methyl groups on pyrazole
C${13}$H${22}$N$_4$ Nitrogen-rich pyrazole substituent may improve solubility; cyclopropyl adds steric bulk.
(2S,4S)-4-Hydroxy-4-methyl-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine - Thiazolyl-benzyl carboxamide
- Hydroxy and methyl groups at C4
Complex Carboxamide linkage and hydroxyl group enhance hydrogen-bonding potential.
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-yl}-amine Piperidine - Oxadiazole-piperidine-pyrimidine core
- Methanesulfonyl and nitro groups
Complex Bulky oxadiazole and sulfonyl groups likely impact target selectivity and metabolic stability.

Key Differences and Implications

  • Substituent Chemistry: The 4-methylthiazole group in the target compound introduces sulfur-based electronic effects, which may enhance π-π stacking or metal coordination compared to pyrazole () or oxadiazole () substituents .
  • Functional Groups :
    • Hydroxy and carboxamide groups in compounds improve hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis .
    • Nitro and methanesulfonyl groups in derivatives suggest applications in kinase inhibition or redox-active systems but could introduce toxicity risks .

Physicochemical and Functional Insights

  • Synthetic Accessibility : Piperidine-based structures (e.g., ) are often easier to functionalize than pyrrolidine-carboxamide hybrids (), which require multi-step syntheses .

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